molecular formula C20H14ClN3O4 B3407297 methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate CAS No. 620108-00-1

methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate

Cat. No.: B3407297
CAS No.: 620108-00-1
M. Wt: 395.8 g/mol
InChI Key: TXKXZOPCYYFOHL-JLHYYAGUSA-N
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Description

Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is recognized for its unique chemical structure and diverse applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate involves multiple steps:

  • Formation of the Pyrido[1,2-a]pyrimidine Core: : This is typically achieved through a cyclization reaction involving suitable precursors under controlled conditions.

  • Introduction of Substituents: : The 4-chloro-3-methylphenoxy group and the cyanoprop-2-enoate moiety are introduced via nucleophilic substitution and condensation reactions respectively.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis, employing catalysts, and advanced purification methods are often used to ensure consistent quality at large scales.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate can undergo oxidation, particularly at the methylphenoxy and pyrimidin-yl moieties.

  • Reduction: : Reductive processes can alter the pyrido[1,2-a]pyrimidine core and the ester groups.

  • Substitution: : This compound is also reactive towards nucleophilic and electrophilic substitutions, affecting various positions in its complex structure.

Common Reagents and Conditions

  • Oxidation: : Often involves reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Utilizes reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Can be carried out using halogenating agents or organometallic reagents under anhydrous conditions.

Major Products Formed

Products from these reactions can vary widely, including:

  • Oxidized derivatives

  • Reduced forms of the core structure

  • Substituted derivatives with altered functional groups

Scientific Research Applications

Methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is valuable in several fields:

  • Chemistry: : Used as a reagent and intermediate in synthetic organic chemistry.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique binding properties.

  • Industry: : Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets:

  • Enzymes: : Inhibition or modulation of enzyme activities by binding to active sites or allosteric sites.

  • Receptors: : Interactions with cellular receptors that affect signal transduction pathways. These interactions can lead to changes in biochemical pathways and physiological responses, making it a compound of interest for therapeutic research.

Comparison with Similar Compounds

Compared to other pyrido[1,2-a]pyrimidine derivatives:

  • Uniqueness: : The 4-chloro-3-methylphenoxy group and the ester functionality provide distinct chemical properties and reactivity.

  • Similar Compounds

    • Pyrido[1,2-a]pyrimidine itself

    • Derivatives with different substituents like fluorophenoxy or methoxy groups

Hope this detailed look into methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate helps!

Properties

IUPAC Name

methyl (E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c1-12-9-14(6-7-16(12)21)28-18-15(10-13(11-22)20(26)27-2)19(25)24-8-4-3-5-17(24)23-18/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKXZOPCYYFOHL-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Reactant of Route 2
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Reactant of Route 3
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Reactant of Route 4
Reactant of Route 4
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Reactant of Route 5
Reactant of Route 5
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Reactant of Route 6
Reactant of Route 6
methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate

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